![molecular formula C18H16N4O2S2 B2839042 3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one CAS No. 946352-70-1](/img/structure/B2839042.png)

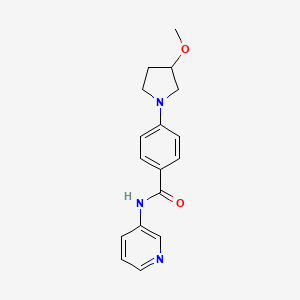

3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thiophene, and an oxadiazole. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the oxadiazole ring could lead to intramolecular hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and thiophene rings could impact its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

H1-Antihistaminic Activity

A study by Alagarsamy and Parthiban (2013) reported on novel quinazolin-4-one derivatives showing significant H1-antihistaminic activity in guinea pigs. The tested compounds, including similar structures to the queried compound, offered protection against histamine-induced bronchospasm. This finding suggests potential applications in allergy and asthma treatments (Alagarsamy & Parthiban, 2013).

Antibacterial Activity

Ahmed, Abd-Alla, and El-zohry (2007) synthesized quinazolin-4-one compounds with oxadiazolin-5-thione moieties, exhibiting encouraging antibacterial properties. The morpholino derivatives, closely related to the queried compound, demonstrated notable antibacterial activity, which could be significant for developing new antibiotics (Ahmed, Abd-Alla, & El-zohry, 2007).

Antimicrobial Properties

Alagarsamy et al. (2016) explored a series of thiosemicarbazide derivatives of quinazolin-4-one, showing antimicrobial efficacy against various gram-positive and gram-negative bacteria. This research indicates potential uses in antimicrobial drug development (Alagarsamy et al., 2016).

Anti-inflammatory Activity

Kumar and Rajput (2009) synthesized newer derivatives of quinazolin-4-one, including compounds with structures akin to the queried compound, and found them to have anti-inflammatory properties. This research highlights the possibility of using such compounds in treating inflammatory disorders (Kumar & Rajput, 2009).

Cytotoxic Evaluation for Cancer Treatment

Hassanzadeh et al. (2019) conducted a study on quinazolinone-1,3,4-oxadiazole derivatives, assessing their cytotoxic effect against cancer cell lines. This study suggests the potential application of these compounds in cancer therapy, given their pronounced cytotoxic activity (Hassanzadeh et al., 2019).

QSAR Study for Antimicrobial Agents

Buha et al. (2012) synthesized and screened a series of substituted quinazolines, including compounds structurally related to the queried compound, for antimicrobial activity. Their findings provide insights into the pharmacophoric features responsible for antibacterial activity, suggesting applications in designing new antimicrobial agents (Buha et al., 2012).

Heat Treated CR-39 Polymer

Gupta et al. (2010) explored the thermogravimetric analysis of CR-39 polymer treated with quinazolin-4-one derivatives. This study implies potential applications in materials science, particularly in understanding the thermal properties of polymers (Gupta et al., 2010).

Synthesis and Reactivity in Organic Chemistry

Aleksandrov, Zablotskii, and El’chaninov (2020) discussed the synthesis and reactivity of compounds including thiophen-2-yl and quinoline moieties, related to the queried compound. Their work contributes to the broader understanding of chemical synthesis and reactivity in organic chemistry (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Anti-Tubercular Agents

Nagaladinne, Hindustan, and Nayakanti (2020) synthesized quinazolin-4-one derivatives with potential anti-tubercular properties. Their findings indicate possible applications in treating tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c1-11(2)22-17(23)12-6-3-4-7-13(12)19-18(22)26-10-15-20-16(21-24-15)14-8-5-9-25-14/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCNCVPBZXTNMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2838959.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2838960.png)

![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(4-propylpiperazin-1-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2838961.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838962.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2838963.png)

![N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2838965.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)

![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)